molecular formula C13H11N5OS B5570675 2-(1H-benzimidazol-2-ylthio)-N-2-pyrimidinylacetamide

2-(1H-benzimidazol-2-ylthio)-N-2-pyrimidinylacetamide

Cat. No. B5570675
M. Wt: 285.33 g/mol
InChI Key: YOKUWUFQVUKMSD-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 2-(1H-benzimidazol-2-ylthio)-N-2-pyrimidinylacetamide, often involves electrophilic building blocks that lead to the formation of fused ring systems. For instance, 2-Chloro-N-phenylacetamide has been used as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, which are structurally related to benzimidazole compounds (Janardhan et al., 2014).

Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex, involving multiple fused rings and functional groups. The structure is often confirmed using analytical and spectral studies, including single crystal X-ray data. These studies help elucidate the arrangement of atoms and the overall geometry of the compound (Janardhan et al., 2014).

Chemical Reactions and Properties
Benzimidazole derivatives can participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the reactivity of 2-(prop-2-ynylthio)-1H-benzo[d]imidazoles under oxidative aminocarbonylation conditions has been explored, leading to the synthesis of functionalized benzimidazothiazoles. These reactions often involve catalysts like PdI2/KI and occur under specific conditions such as elevated temperatures and pressures (Veltri et al., 2016).

Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility and melting points, are influenced by their molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications and its behavior in different environments.

Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzimidazole derivatives are defined by their molecular framework. These compounds often exhibit significant biological activity, which can be attributed to their ability to interact with biological molecules and enzymes. For example, some benzimidazole derivatives have shown antimicrobial activity, highlighting their potential in medical and pharmaceutical applications (Vlasov et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of compounds similar to 2-(1H-benzimidazol-2-ylthio)-N-2-pyrimidinylacetamide, focusing on their chemical properties and synthesis pathways. For instance, Janardhan et al. (2014) discussed the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, which involves the formation of compounds with a similar structure to the title compound. This synthesis route is highlighted for its potential in creating ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields, as confirmed by analytical, spectral studies, and single-crystal X-ray data (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Potential Therapeutic Applications

Another study by Shibuya et al. (2018) identified a compound structurally related to 2-(1H-benzimidazol-2-ylthio)-N-2-pyrimidinylacetamide as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound showed enhanced aqueous solubility and oral absorption, making it a promising clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antioxidant Properties

Basta et al. (2017) explored the antioxidant properties of benzimidazole derivatives, including those similar to the title compound, for local base oil. The study involved the preparation of these derivatives and evaluating their inhibition efficiency by studying the oxidation stability of the local base oil. The structures of these compounds were elucidated using elemental analysis, IR, and 1H NMR spectroscopy, highlighting their potential as antioxidants for base stock (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-11(18-12-14-6-3-7-15-12)8-20-13-16-9-4-1-2-5-10(9)17-13/h1-7H,8H2,(H,16,17)(H,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKUWUFQVUKMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide

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